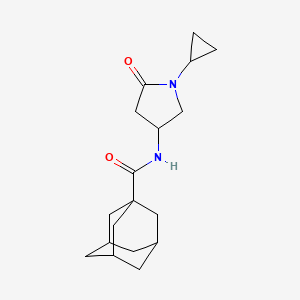
(3r,5r,7r)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of adamantane derivatives often involves multi-step chemical reactions, including nucleophilic substitution, ester hydrolysis, and cyclocondensation. A notable example is the microwave-assisted synthesis of adamantyl moiety-containing carboxamide compounds, highlighting a method that could be applicable for the synthesis of our target molecule (Göktaş et al., 2012).
Molecular Structure Analysis
Adamantane derivatives exhibit a unique three-dimensional framework that significantly influences their molecular interactions and stability. The crystal structure analysis of similar compounds, such as adamantane-1-carbohydrazides, reveals insights into charge distribution, electron density, and molecular stacking, which are crucial for understanding the molecular structure of the target compound (Al-Wahaibi et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions, including cycloaddition and functionalization, which modify their chemical properties. For instance, the cyclopropenation of diethoxypropyne with methyl diazoacetate in the presence of a catalyst proceeds with high enantiomeric excess, illustrating the reactivity of cyclopropane and adamantane structures in synthesizing complex molecules (Imogaı̈ et al., 1998).
Physical Properties Analysis
The physical properties of adamantane derivatives, including solubility, molecular weight, and thermal stability, are determined by their structural characteristics. The synthesis of polyamides containing adamantyl moieties, for example, demonstrates how the incorporation of adamantane into polymers affects their solubility and thermal properties (Chern et al., 1998).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, such as their reactivity, stability, and interaction with biological systems, are critical for their potential applications. The synthesis and characterization of adamantane-based compounds reveal their broad-spectrum antibacterial activity, showcasing the impact of molecular design on chemical properties (Kadi et al., 2007).
Scientific Research Applications
Antagonistic Effects on 5-HT2 Receptors
- A related compound, 1-adamantanecarboxamide, exhibited potent anti-platelet effects by antagonizing 5-HT2 receptors (Fujio et al., 2000).
Polyamide Synthesis
- New polyamides containing adamantane moieties demonstrated good solubility and thermal stability, indicating potential in material science applications (Chern et al., 1998).
Antibacterial Properties
- Derivatives of adamantane-1-carbohydrazide, including some containing adamantane, showed broad-spectrum antibacterial activity and moderate antifungal properties (Al-Wahaibi et al., 2020).
Synthesis of Bicyclic and Oxaadamantane Derivatives
- Research on adamantane derivatives led to the synthesis of bicyclic nonanes and oxaadamantane derivatives, useful in organic chemistry (Krasutsky et al., 2000).
Cyclopropane Functionalizations
- Cyclopropanes fused to pyrrolidines, which are important in drug structures, can be synthesized using a palladium(0)-catalyzed C-H functionalization involving adamantane-1-carboxylic acid (Pedroni & Cramer, 2015).
Anti-Influenza Virus Activity
- Certain adamantyl derivatives demonstrated significant inhibitory effects against influenza A virus, suggesting potential in antiviral therapeutics (Göktaş et al., 2012).
Adamantane Derivatives in Polymer Science
- Adamantane-containing polyamide-imides and polyamides showed promising properties like solubility, thermal stability, and tensile strength, making them valuable in polymer technology (Liaw & Liaw, 2001).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-16-6-14(10-20(16)15-1-2-15)19-17(22)18-7-11-3-12(8-18)5-13(4-11)9-18/h11-15H,1-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMWKXZMXVBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

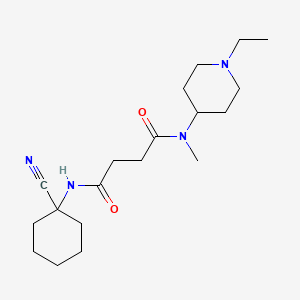
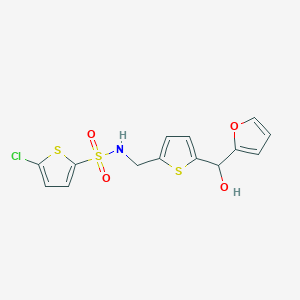
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
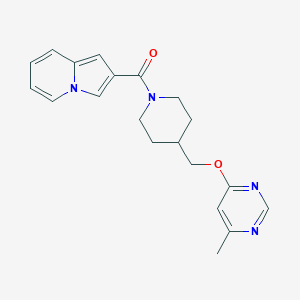
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
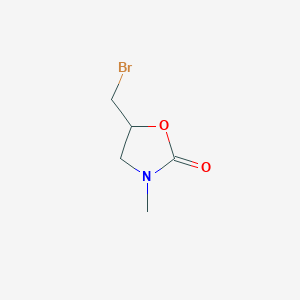
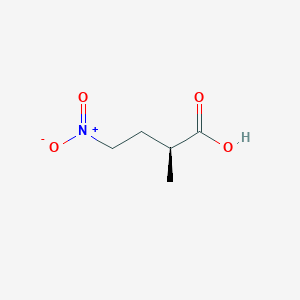
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)
